3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde
Overview
Description
3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde is an organic compound with the molecular formula C₁₀H₁₆O. It is a bicyclic compound, meaning it contains two fused rings, and it features a formyl group (-CHO) attached to the second carbon of the bicyclo[2.2.1]heptane structure. This compound is also known by other names such as 3,3-dimethyl-norbornane-2-carbaldehyde and camphenaldehyde .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde typically involves the following steps:
Starting Material: The synthesis often begins with camphene, a naturally occurring bicyclic monoterpene.
Purification: The product is then purified using techniques such as distillation or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis and purification would apply, with a focus on optimizing yield and purity for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The formyl group can be further oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).
Reduction: The formyl group can be reduced to a primary alcohol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired product
Major Products Formed
Oxidation: 3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid
Reduction: 3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound can be used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3,3-Dimethylbicyclo[221]heptane-2-carbaldehyde depends on its specific applicationThe bicyclic structure provides rigidity and stability, which can influence the compound’s reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
Camphene: A naturally occurring bicyclic monoterpene with a similar structure but lacking the formyl group.
3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxylic acid: An oxidized form of the compound with a carboxylic acid group instead of a formyl group.
3,3-Dimethylbicyclo[2.2.1]heptane-2-methanol: A reduced form of the compound with a primary alcohol group instead of a formyl group.
Uniqueness
The uniqueness of 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde lies in its specific structure, which combines the rigidity of the bicyclic system with the reactivity of the formyl group. This combination makes it a valuable intermediate in organic synthesis and a useful compound in various scientific research applications .
Properties
IUPAC Name |
3,3-dimethylbicyclo[2.2.1]heptane-2-carbaldehyde | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O/c1-10(2)8-4-3-7(5-8)9(10)6-11/h6-9H,3-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMKZLKWCFOWLCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CCC(C2)C1C=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80964954 | |
Record name | 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.23 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
50705-16-3 | |
Record name | 3,3-Dimethylbicyclo[2.2.1]heptane-2-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=50705-16-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,3-Dimethylbicyclo(2.2.1)heptane-2-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050705163 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3-Dimethylbicyclo[2.2.1]heptane-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80964954 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3-dimethylbicyclo[2.2.1]heptane-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.552 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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